molecular formula C22H20ClN3OS B11427013 8-(4-chlorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-chlorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11427013
M. Wt: 409.9 g/mol
InChI Key: QLDOPAXMCLBVEZ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 8-(4-chlorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

    Structure: !Compound Structure)

    Classification: It belongs to the class of heterocyclic compounds, specifically pyrido[2,1-b][1,3,5]thiadiazines.

Preparation Methods

Synthetic Routes::

  • The synthesis of this compound involves several steps, including cyclization and functional group modifications.
  • One common approach is via cyclization of appropriate precursors under specific conditions.
Industrial Production::
  • Industrial-scale production typically involves efficient synthetic routes, optimization, and scalability.
  • Unfortunately, specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Reduction reactions may yield saturated derivatives.

    Substitution: Substitution reactions at the aromatic rings are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various halogenating agents (e.g., chlorine, bromine) or nucleophilic substitution reagents (e.g., sodium hydroxide).

Major Products::
  • The exact products depend on reaction conditions, but derivatives with modified functional groups are likely.

Scientific Research Applications

    Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).

    Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).

    Industry: Potential use in organic electronics or as a building block for novel materials.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets (e.g., proteins, enzymes).
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its fused pyrido-thiadiazine ring system sets it apart.

    Similar Compounds: Other heterocyclic compounds with similar functionalities, such as pyridines, thiadiazines, or pyrimidines.

Properties

Molecular Formula

C22H20ClN3OS

Molecular Weight

409.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-3-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3OS/c1-2-15-3-9-18(10-4-15)25-13-26-21(27)11-19(16-5-7-17(23)8-6-16)20(12-24)22(26)28-14-25/h3-10,19H,2,11,13-14H2,1H3

InChI Key

QLDOPAXMCLBVEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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